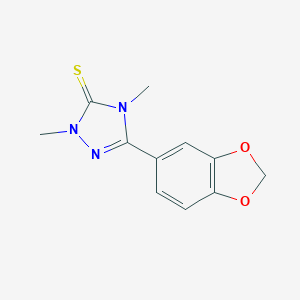

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-

Description

L’éthylcarbonate de quinine est un dérivé de la quinine, un alcaloïde obtenu à partir de l’écorce du quinquina. La quinine a une importance historique pour son utilisation dans le traitement du paludisme. L’éthylcarbonate de quinine est connu pour sa faible amertume par rapport à la quinine, ce qui le rend plus agréable à utiliser dans diverses applications .

Propriétés

Numéro CAS |

110623-40-0 |

|---|---|

Formule moléculaire |

C11H11N3O2S |

Poids moléculaire |

249.29 g/mol |

Nom IUPAC |

5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C11H11N3O2S/c1-13-10(12-14(2)11(13)17)7-3-4-8-9(5-7)16-6-15-8/h3-5H,6H2,1-2H3 |

Clé InChI |

VWCOOYWSPUKLGH-UHFFFAOYSA-N |

SMILES |

CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3 |

SMILES canonique |

CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3 |

Autres numéros CAS |

110623-40-0 |

Synonymes |

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-d imethyl- |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’éthylcarbonate de quinine implique la réaction de la quinine avec le chloroformate d’éthyle. Cette réaction se produit généralement en présence d’une base telle que la pyridine ou la triéthylamine pour neutraliser le sous-produit acide chlorhydrique. La réaction est effectuée dans des conditions anhydres pour éviter l’hydrolyse du chloroformate d’éthyle .

Méthodes de production industrielle : À l’échelle industrielle, la quinine est principalement extraite de l’écorce du quinquina à l’aide de méthodes d’extraction liquide-solide. La quinine extraite est ensuite mise à réagir avec le chloroformate d’éthyle dans des conditions contrôlées pour produire de l’éthylcarbonate de quinine .

Analyse Des Réactions Chimiques

Types de réactions : L’éthylcarbonate de quinine peut subir diverses réactions chimiques, notamment :

Hydrolyse : En présence d’eau, l’éthylcarbonate de quinine peut s’hydrolyser pour former de la quinine et du carbonate d’éthyle.

Oxydation : L’éthylcarbonate de quinine peut être oxydé pour former des dérivés de N-oxyde de quinine.

Substitution : Le groupe éthylcarbonate peut être substitué par d’autres groupes alkyles ou aryles dans des conditions appropriées.

Réactifs et conditions courantes :

Hydrolyse : Eau ou solutions aqueuses acides.

Oxydation : Agents oxydants tels que le peroxyde d’hydrogène ou les peracides.

Substitution : Halogénures d’alkyle ou d’aryle en présence d’une base.

Principaux produits :

Hydrolyse : Quinine et carbonate d’éthyle.

Oxydation : Dérivés de N-oxyde de quinine.

Substitution : Divers dérivés alkylés ou arylés de la quinine.

4. Applications de la recherche scientifique

L’éthylcarbonate de quinine a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme auxiliaire chiral en synthèse asymétrique.

Biologie : Étudié pour ses effets sur les récepteurs du goût et sa faible amertume par rapport à la quinine.

Médecine : Étudié pour son utilisation potentielle dans le traitement du paludisme et d’autres infections parasitaires.

Industrie : Utilisé comme agent aromatisant dans les aliments et les boissons en raison de sa faible amertume

Applications De Recherche Scientifique

Quinine ethylcarbonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its effects on taste receptors and its reduced bitterness compared to quinine.

Medicine: Investigated for its potential use in treating malaria and other parasitic infections.

Industry: Used as a flavoring agent in food and beverages due to its reduced bitterness

Mécanisme D'action

Le mécanisme d’action de l’éthylcarbonate de quinine est similaire à celui de la quinine. Il interfère avec la capacité du parasite à décomposer et à digérer l’hémoglobine, qui est essentielle à la survie du parasite. Cette action est principalement médiée par l’inhibition de la synthèse des acides nucléiques et des protéines, ainsi que par la glycolyse dans le parasite .

Composés similaires :

Monohydrochlorure de quinine : Un analogue plus amer de l’éthylcarbonate de quinine.

Dihydrochlorure de quinine : Un autre dérivé de la quinine aux propriétés médicinales similaires.

Valérate de quinine : Utilisé pour ses propriétés antipaludiques.

Glycérophosphate de quinine : Connu pour son utilisation dans le traitement des crampes aux jambes

Unicité : L’éthylcarbonate de quinine est unique en raison de sa faible amertume, ce qui le rend plus adapté aux applications où le goût est un facteur critique. Cette propriété le distingue des autres dérivés de la quinine, qui sont souvent plus amers et moins agréables au goût .

Comparaison Avec Des Composés Similaires

Quinine monohydrochloride: A more bitter analogue of quinine ethylcarbonate.

Quinine dihydrochloride: Another derivative of quinine with similar medicinal properties.

Quinine valerate: Used for its antimalarial properties.

Quinine glycerophosphate: Known for its use in treating leg cramps

Uniqueness: Quinine ethylcarbonate is unique due to its reduced bitterness, making it more suitable for applications where taste is a critical factor. This property distinguishes it from other quinine derivatives, which are often more bitter and less palatable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.